![molecular formula C9H9NO B1592824 7-Methylisoindolin-1-one CAS No. 65399-02-2](/img/structure/B1592824.png)
7-Methylisoindolin-1-one
Overview
Description
7-Methylisoindolin-1-one is a chemical compound that falls under the category of isoindolinones . Isoindolinones are an important family of compounds present in a wide array of bioactive molecules .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including 7-Methylisoindolin-1-one, can be achieved through Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process provides access to complex and potentially biologically active scaffolds . Another approach involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step, without utilizing any phase transfer, catalysts, or solvent during the reaction .Molecular Structure Analysis
The molecular structure of 7-Methylisoindolin-1-one is characterized by the presence of a methyl group attached to the isoindolin-1-one ring . The isoindolin-1-one substructure is fundamental for its biological activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .Scientific Research Applications
Pharmaceutical Synthesis
7-Methylisoindolin-1-one derivatives are explored for their potential in pharmaceutical synthesis. The isoindoline nucleus is a key structural component in many pharmacologically active compounds. Researchers have been investigating the synthesis of N-isoindoline-1,3-dione heterocycles, which show promise in developing new therapeutic agents .
Herbicides
The chemical structure of 7-Methylisoindolin-1-one offers potential use in the field of agrochemicals, particularly as herbicides. Its reactivity allows for the creation of compounds that can selectively inhibit the growth of weeds without affecting crops .
Colorants and Dyes
Isoindoline derivatives are known for their application in the production of colorants and dyes. The 7-Methylisoindolin-1-one can be used to synthesize various dyes with applications ranging from textile manufacturing to ink production .
Polymer Additives
In the polymer industry, 7-Methylisoindolin-1-one derivatives can function as additives to improve the properties of plastics. These additives can enhance the durability, flexibility, and resistance of polymers to environmental factors .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its versatility in reactions makes it a valuable building block for synthesizing a wide range of organic compounds .
Photochromic Materials
7-Methylisoindolin-1-one is being studied for its application in photochromic materials. These materials change color when exposed to light, and have applications in smart windows, sunglasses, and display technologies .
Each of these fields leverages the unique chemical properties of 7-Methylisoindolin-1-one, demonstrating its versatility and importance in scientific research and industrial applications. The ongoing research aims to further understand the structure-activity relationships and to develop sustainable methods for its synthesis and application .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 7-Methylisoindolin-1-one is the Cyclin-dependent kinase 7 (CDK7). CDK7 is a protein that plays a crucial role in cell cycle regulation and transcription . 7-Methylisoindolin-1-one, as a potential CDK7 inhibitor, interacts with this protein to exert its effects .
Mode of Action
7-Methylisoindolin-1-one interacts with CDK7 through molecular docking, showing high binding affinity . This interaction involves conventional hydrogen bonding with active amino acid residues of CDK7 . The compound’s mode of action is primarily through the inhibition of CDK7, which disrupts the normal cell cycle regulation and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by 7-Methylisoindolin-1-one affects the cell cycle regulation and transcription pathways. CDK7 is a key player in these pathways, and its inhibition can lead to the disruption of normal cell functions and potentially lead to cell death . This makes 7-Methylisoindolin-1-one a potential candidate for anti-cancer action .
Result of Action
The molecular and cellular effects of 7-Methylisoindolin-1-one’s action primarily involve the disruption of normal cell cycle regulation and transcription processes due to the inhibition of CDK7 . This disruption can lead to cell death, making 7-Methylisoindolin-1-one a potential candidate for anti-cancer action .
properties
IUPAC Name |
7-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSDZPSPCZXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622225 | |
Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65399-02-2 | |
Record name | 2,3-Dihydro-7-methyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65399-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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